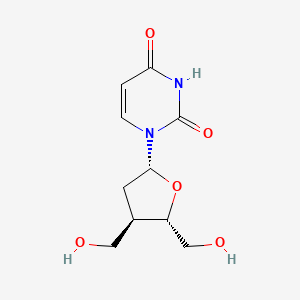

3'-Hydroxymethyl ddU

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3’-Hydroxymethyl-2’,3’-dideoxyuridine is a modified nucleoside analog that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a hydroxymethyl group at the 3’ position of the sugar moiety, which distinguishes it from its parent compound, 2’,3’-dideoxyuridine. The modification enhances its pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for various therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Hydroxymethyl-2’,3’-dideoxyuridine typically involves the hydroxymethylation of 2’,3’-dideoxyuridine. One common method for hydroxymethylation is the reaction of formaldehyde with active C-H bonds. For instance, the reaction can be represented as follows:

R3C−H+CH2O→R3C−CH2OH

In this reaction, formaldehyde acts as the hydroxymethylating agent, and the reaction is usually carried out under mild conditions to ensure the selective addition of the hydroxymethyl group .

Industrial Production Methods

Industrial production of 3’-Hydroxymethyl-2’,3’-dideoxyuridine may involve large-scale hydroxymethylation processes using formaldehyde or other hydroxymethylating agents. The reaction conditions are optimized to achieve high yields and purity of the final product. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

3’-Hydroxymethyl-2’,3’-dideoxyuridine undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Mechanism of Action:

3'-Hydroxymethyl ddU exhibits antiviral properties primarily through its incorporation into viral RNA or DNA during replication. This incorporation can lead to chain termination or mutations that inhibit viral propagation. Research indicates that this compound is effective against several viruses, including HIV and hepatitis C virus (HCV).

Case Studies:

- A study demonstrated that this compound, when administered in combination with other antiviral agents, showed synergistic effects in reducing viral load in infected cell lines. This suggests its potential as part of combination therapy regimens for chronic viral infections .

- Another investigation reported its efficacy in inhibiting the replication of HCV in vitro, highlighting its role as a promising candidate for further development into therapeutic agents for hepatitis .

Nucleoside Analog Development

Prodrug Formulation:

The synthesis of prodrugs from this compound has been explored to improve its bioavailability and cellular uptake. Prodrugs can be designed to release the active compound upon entering the target cells, thereby enhancing therapeutic efficacy.

Research Findings:

- Various studies have focused on modifying the phosphate moiety of this compound to create phosphonate prodrugs. These modifications aim to increase stability and facilitate better delivery into cells .

- The development of cyclic phosphates from this compound has also been investigated, showing promise for enhancing intracellular signaling pathways associated with nucleotide metabolism .

Molecular Biology Applications

Research Tools:

this compound serves as a valuable tool in molecular biology for studying nucleic acid interactions and enzyme activities. Its incorporation into oligonucleotides allows researchers to probe the effects of nucleotide modifications on hybridization and enzymatic reactions.

Experimental Applications:

- The compound has been utilized in studies examining the specificity and efficiency of DNA polymerases, providing insights into how structural changes affect enzyme function .

- Additionally, it has been employed in the design of modified primers for PCR applications, enhancing the robustness and specificity of amplification reactions.

Antitumor Activity

Potential Chemotherapeutic Agent:

Emerging research suggests that this compound may possess antitumor properties by inducing apoptosis in cancer cells. Its mechanism may involve interference with DNA synthesis and repair processes.

Clinical Investigations:

- Preliminary studies have indicated that this compound can inhibit the growth of certain cancer cell lines, leading to further investigation into its potential as a chemotherapeutic agent .

- Ongoing clinical trials are assessing its safety and efficacy in combination with existing cancer therapies, aiming to improve treatment outcomes for patients with resistant tumors.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antiviral Activity | Inhibits replication of viruses like HIV and HCV | Shows synergistic effects when used with other antivirals |

| Nucleoside Analog | Prodrug formulation enhances bioavailability | Modifications increase stability and cellular uptake |

| Molecular Biology | Tool for studying nucleic acid interactions | Useful in analyzing enzyme specificity and efficiency |

| Antitumor Activity | Potential chemotherapeutic agent | Induces apoptosis in cancer cell lines |

Eigenschaften

CAS-Nummer |

80647-03-6 |

|---|---|

Molekularformel |

C10H14N2O5 |

Molekulargewicht |

242.23 g/mol |

IUPAC-Name |

1-[(2R,4R,5S)-4,5-bis(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C10H14N2O5/c13-4-6-3-9(17-7(6)5-14)12-2-1-8(15)11-10(12)16/h1-2,6-7,9,13-14H,3-5H2,(H,11,15,16)/t6-,7-,9-/m1/s1 |

InChI-Schlüssel |

WVMUUUBOMXOTAW-ZXFLCMHBSA-N |

Isomerische SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)CO |

Kanonische SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)CO)CO |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.